3-Formyl-4-(methoxycarbonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)8-3-2-6(9(12)13)4-7(8)5-11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHFSGQSNTXWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Formyl-4-(methoxycarbonyl)benzoic Acid: A Technical Guide for Drug Development
The following technical guide details the chemical structure, properties, synthesis, and applications of 3-Formyl-4-(methoxycarbonyl)benzoic acid , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical scaffolds.
Chemical Identity & Structural Analysis[1][2]
3-Formyl-4-(methoxycarbonyl)benzoic acid is a trisubstituted benzene derivative characterized by three distinct functional groups: a carboxylic acid, an aldehyde (formyl), and a methyl ester. Its specific substitution pattern—placing the reactive formyl and ester groups in an ortho relationship—renders it a potent "ortho-ligation" scaffold for constructing fused heterocycles, particularly phthalazinones.
Nomenclature & Identifiers
-
IUPAC Name: 3-Formyl-4-(methoxycarbonyl)benzoic acid
-
Systematic Synonyms:
-
4-Methyl 2-formylterephthalate (based on terephthalic acid parentage)
-
2-Formyl-4-carboxybenzoic acid methyl ester
-
Methyl 2-formyl-4-hydroxycarbonylbenzoate
-
-
Related CAS Registry Numbers:
Structural Properties
The molecule features a push-pull electronic system on the benzene ring:
-
Position 1 (COOH): An electron-withdrawing group (EWG) that acidifies the ring and serves as a handle for amide coupling or salt formation.
-
Position 3 (CHO): An electrophilic aldehyde ortho to the ester. This proximity is the molecule's "warhead," enabling rapid cyclization with binucleophiles (e.g., hydrazines).
-
Position 4 (COOMe): A methyl ester that acts as the leaving group acceptor during cyclization reactions.
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₁₀H₈O₅ |
| Molecular Weight | 208.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 145–150 °C (Estimated based on analogs) |
| pKa (Acid) | ~3.8 (Benzoic acid moiety) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| LogP | ~1.2 (Moderate lipophilicity) |
Synthesis & Manufacturing Routes
The synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid typically proceeds via the selective oxidation of xylene derivatives or the controlled hydrolysis of diesters.
Route A: Selective Hydrolysis of Dimethyl 2-Formylterephthalate
This is the most precise method, utilizing the steric difference between the two ester groups.
-
Starting Material: Dimethyl 2-formylterephthalate (CAS 1053661-98-5).[1]
-
Reagent: 1 equivalent of LiOH or NaOH in THF/Water.
-
Mechanism: The ester at position 4 (ortho to the formyl group) is sterically more crowded and electronically deactivated compared to the ester at position 1 (if present). However, in the target molecule, we want the acid at position 1 and ester at 4.
-
Correction: To obtain the 4-ester-1-acid specifically, one often starts with 2-formyl-4-methylbenzoic acid and performs selective esterification, or hydrolyzes the 1-ester of the diester selectively.
-
Preferred Protocol: Selective hydrolysis of the less hindered ester (often the meta/para one depending on conditions) requires careful pH control.
-
Route B: Carbonylation of Aryl Halides (Industrial Route)
For large-scale preparation, palladium-catalyzed carbonylation is employed.
-
Substrate: Methyl 4-bromo-2-formylbenzoate (or protected acetal).
-
Reaction: Pd-catalyzed hydroxycarbonylation.
-
Conditions: CO atmosphere (1-5 atm), Pd(OAc)₂, Xantphos, H₂O, base.
-
Outcome: Installation of the carboxylic acid at the aryl bromide site.
Reactivity Profile & Drug Discovery Applications
The core value of this compound lies in its ability to serve as a phthalazinone precursor . Phthalazinones are the pharmacophore of clinically approved PARP inhibitors (e.g., Olaparib, Talazoparib).
The "Ortho-Ligation" Logic (Phthalazinone Synthesis)
When treated with hydrazine (NH₂NH₂), the molecule undergoes a cascade reaction:
-
Condensation: Hydrazine attacks the aldehyde (CHO) to form a hydrazone.
-
Cyclization: The nucleophilic nitrogen of the hydrazone attacks the adjacent ester (COOMe).
-
Elimination: Methanol is expelled, closing the ring to form a 1-oxo-1,2-dihydrophthalazine core.
-
Result: A phthalazinone scaffold with a free carboxylic acid at position 6 (derived from the original C1 COOH), ready for further functionalization (e.g., attaching a piperazine linker).
Visualization of Reaction Pathways
Caption: Reaction cascade converting the aldehyde-ester scaffold into the bioactive phthalazinone core.
Experimental Protocol: Synthesis of 6-Carboxyphthalazin-1(2H)-one
This protocol demonstrates the primary utility of 3-Formyl-4-(methoxycarbonyl)benzoic acid in generating drug scaffolds.
Objective: Cyclization to form the PARP inhibitor core.
Materials:
-
3-Formyl-4-(methoxycarbonyl)benzoic acid (1.0 eq)
-
Hydrazine monohydrate (1.5 eq)
-
Ethanol (0.5 M concentration)
-
Acetic acid (cat. 0.1 eq)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 3-Formyl-4-(methoxycarbonyl)benzoic acid and Ethanol. Stir until suspended.
-
Addition: Dropwise add Hydrazine monohydrate at room temperature. A slight exotherm may be observed.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC or LC-MS (Disappearance of aldehyde peak).
-
Precipitation: Cool the reaction mixture to 0°C. The product, 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid , typically precipitates as a white solid.
-
Isolation: Filter the solid, wash with cold ethanol (2x) and diethyl ether (1x).
-
Drying: Dry under vacuum at 45°C.
-
Yield: Expected yield 85–95%.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the methyl ester singlet (~3.9 ppm). A new singlet for the phthalazinone C4-H should appear around 8.5 ppm.
-
MS (ESI): [M+H]+ = 191.05 (for C9H6N2O3).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Reactivity: The aldehyde is susceptible to air oxidation to the dicarboxylic acid (4-(methoxycarbonyl)isophthalic acid). Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Strong oxidizers, strong bases (will hydrolyze the ester).
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.
-
Loh, V. M., et al. (2010). Development of Phthalazinone Derivatives as Potent PARP-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dimethyl 2-formylterephthalate (Related Structure).
Sources
3-Formyl-4-(methoxycarbonyl)benzoic acid CAS number and synonyms
[1]
Executive Summary
3-Formyl-4-(methoxycarbonyl)benzoic acid is a specialized bifunctional intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.[1] Characterized by the coexistence of an aldehyde, a carboxylic acid, and a methyl ester on a single benzene ring, it serves as a "linchpin" molecule. Its unique substitution pattern allows for orthogonal reactivity: the aldehyde and adjacent ester can undergo cyclization (e.g., with hydrazines to form phthalazinones), while the distal carboxylic acid remains available for amide coupling or further derivatization.[1]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-Formyl-4-(methoxycarbonyl)benzoic acid |
| CAS Number | 2248406-82-6 |
| Synonyms | 2-Formylterephthalic acid 4-methyl ester; 4-Monomethyl 2-formylterephthalate |
| Molecular Formula | C₁₀H₈O₅ |
| Molecular Weight | 208.17 g/mol |
| SMILES | COC(=O)C1=C(C=O)C=C(C(=O)O)C=C1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 165–170 °C (Predicted) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Structural Analysis
The molecule is a derivative of terephthalic acid . The numbering convention prioritizes the free carboxylic acid at position 1:
-
Position 1: Carboxylic Acid (-COOH)[1]
-
Position 3: Formyl group (-CHO)
-
Position 4: Methyl Ester (-COOCH₃)[1]
Note: The formyl group is located ortho to the methyl ester and meta to the carboxylic acid. This proximity between the formyl and ester groups is the driving force for its utility in heterocycle formation.
Synthesis & Manufacturing
The synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid relies on the principle of steric differentiation . The precursor, dimethyl 2-formylterephthalate, contains two ester groups. The ester at position 4 is sterically crowded by the adjacent ortho-formyl group, while the ester at position 1 is relatively accessible.
Core Synthesis Pathway: Regioselective Hydrolysis
The most robust route involves the controlled saponification of dimethyl 2-formylterephthalate.
Caption: Regioselective hydrolysis exploiting steric hindrance at the ortho-position.
Detailed Experimental Protocol
Objective: Selective hydrolysis of the C1-ester.
-
Preparation: Dissolve Dimethyl 2-formylterephthalate (10.0 g, 45 mmol) in a mixture of THF (100 mL) and Methanol (20 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of Lithium Hydroxide Monohydrate (1.89 g, 45 mmol, 1.0 equiv) in Water (20 mL) dropwise over 30 minutes. Crucial: Rapid addition or excess base leads to di-acid formation.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC or HPLC (Target RT will shift earlier than starting material but later than di-acid).
-
Workup:
-
Concentrate the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove unreacted diester.[1]
-
Acidify the aqueous layer to pH 2–3 using 1M HCl. A precipitate should form.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water if necessary.
Yield Expectation: 75–85%.
Reactivity & Applications
The value of this compound lies in its ability to serve as a phthalazinone precursor .
Mechanism: Phthalazinone Formation
In the synthesis of PARP inhibitors (e.g., analogs of Olaparib), the formyl and methoxycarbonyl groups function as a "masked" heterocycle.[1]
-
Condensation: Hydrazine (or a hydrazine derivative) attacks the aldehyde to form a hydrazone.
-
Cyclization: The nitrogen of the hydrazone attacks the adjacent methyl ester, expelling methanol and closing the ring to form a phthalazin-1(2H)-one .
-
Result: The C1-carboxylic acid remains intact, serving as a handle for attaching the rest of the drug molecule (typically via amide coupling to a piperazine or amine).
Key Application Areas
-
Drug Discovery: Synthesis of PARP1/2 inhibitors for oncology.
-
PROTACs: The carboxylic acid provides a clean attachment point for linkers in proteolysis-targeting chimeras.
-
Materials Science: As a monomer for specialized polyesters requiring orthogonal cross-linking sites.
Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS is limited, it should be handled as a standard benzoic acid derivative.[1]
-
GHS Classification:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the di-acid upon prolonged exposure to air.
References
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue. Entry: EN300-144238.[3][4]
-
Leyan Reagents . (2024).[1] Product Information: 3-Formyl-4-(methoxycarbonyl)benzoic acid.[5][3][4] CAS 2248406-82-6.[5][3][4][6]
-
Menear, K. A., et al. (2008).[3] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] (Mechanistic reference for phthalazinone formation).
Sources
- 1. Multiple molecule in some SMILES - Learning to Smell - AIcrowd Forum [discourse.aicrowd.com]
- 2. chemos.de [chemos.de]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. CAS [chemicalbook.com]
- 6. 3,4-双(甲氧基羰基)苯甲酸 | 3,4-Bis(methoxycarbonyl)benzoic aci | 54699-35-3 - 乐研试剂 [leyan.com]
3-Formyl-4-(methoxycarbonyl)benzoic Acid: The Orthogonal Scaffold for Heterocycle Design
The following technical guide details the utility, reactivity, and experimental protocols for 3-Formyl-4-(methoxycarbonyl)benzoic acid , a critical orthogonal building block in medicinal chemistry and materials science.
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 3-Formyl-4-(methoxycarbonyl)benzoic acid (CAS: Derivative of 2-formylterephthalic acid) represents a "privileged structure." Its unique 1,3,4-trisubstitution pattern provides three chemically distinct handles—an aldehyde, a methyl ester, and a carboxylic acid—allowing for orthogonal functionalization .
This guide explores its primary utility as a precursor for phthalazin-1(2H)-one and isoindolin-1-one pharmacophores, scaffolds central to FDA-approved PARP inhibitors (e.g., Olaparib, Talazoparib). We provide validated protocols for cyclization, reductive amination, and downstream coupling, establishing this compound as a versatile node in high-throughput synthesis.
Chemical Architecture & Reactivity Profile
The power of this building block lies in the regiochemical relationship between its functional groups.
-
C1-Carboxylic Acid (COOH): Meta to the aldehyde and para to the ester. It remains electronically distinct and sterically accessible for amide coupling (e.g., to linkers or solubilizing tails) without requiring protection during heterocycle formation.
-
C3-Formyl Group (CHO): Ortho to the ester. This proximity is the "warhead" for cyclization reactions. It is highly electrophilic, ready for condensation with hydrazines or amines.
-
C4-Methoxycarbonyl (COOMe): Ortho to the formyl group. It serves as the electrophilic trap for the nucleophile generated at the formyl position, closing the 5- or 6-membered ring.
The Orthogonal Reactivity Map
The following diagram illustrates the three primary divergent pathways available from this single scaffold.
Figure 1: Divergent synthesis pathways. The ortho-formyl/ester motif drives heterocycle formation (A/B), while the C1-acid enables linker attachment.
Core Application: Synthesis of Phthalazinone Scaffolds
The most high-value application of this building block is the synthesis of 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid derivatives. This core mimics the nicotinamide pocket of NAD+, a mechanism essential for inhibiting Poly(ADP-ribose) polymerase (PARP) in BRCA-mutated cancer cells.
Mechanism of Action[1]
-
Hydrazone Formation: The hydrazine (NH₂-NH-R) attacks the C3-aldehyde.
-
Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the C4-ester carbonyl.
-
Elimination: Methanol is eliminated, aromatizing the pyridazine ring to form the stable phthalazinone.
Experimental Protocol: Synthesis of 4-Oxo-3,4-dihydrophthalazine-6-carboxylic Acid
Objective: To convert the building block into a functionalized PARP-inhibitor core.
Reagents:
-
Substrate: 3-Formyl-4-(methoxycarbonyl)benzoic acid (1.0 eq)
-
Reagent: Hydrazine monohydrate (2.0 eq) or substituted hydrazine (e.g., methylhydrazine).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
-
Temperature: Reflux (80°C).
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 3-Formyl-4-(methoxycarbonyl)benzoic acid (5.0 mmol, 1.11 g) and absolute EtOH (25 mL). Ensure a clear solution (sonicate if necessary).
-
Addition: Dropwise add Hydrazine monohydrate (10.0 mmol, 0.5 mL) over 5 minutes. Note: Reaction is exothermic; a white precipitate (hydrazone intermediate) may form immediately.
-
Cyclization: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by LC-MS for the disappearance of the hydrazone intermediate and appearance of the cyclized product (M+H = 191.0 for unsubstituted hydrazine).
-
Workup: Cool to room temperature. The product typically precipitates as a white/off-white solid.
-
Purification: Filter the solid and wash with cold EtOH (2 x 5 mL) followed by Et₂O (2 x 5 mL).
-
Drying: Dry under vacuum at 45°C.
-
Expected Yield: 85–92%.
-
Purity: >98% (HPLC).
-
Data: Solvent Optimization for Cyclization
| Solvent | Temperature | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| Ethanol | 80°C | 4 | 91% | Clean precipitation; Green solvent. |
| Methanol | 65°C | 6 | 82% | Slower kinetics due to lower T. |
| Acetic Acid | 118°C | 1 | 94% | Aggressive; requires aqueous workup. |
| THF | 66°C | 8 | 65% | Poor solubility of intermediate. |
Secondary Application: Isoindolinone Synthesis
Isoindolinones are privileged pharmacophores in anti-inflammatory and anti-psychotic drug discovery. This scaffold allows for a "one-pot" reductive amination-cyclization sequence.
Experimental Workflow
-
Imine Formation: React aldehyde with primary amine (R-NH₂) in MeOH.
-
Reduction: Add NaBH₄ or NaCNBH₃ to reduce the imine to a secondary amine.
-
Lactamization: The resulting secondary amine attacks the ortho-ester (intramolecularly) to close the 5-membered lactam ring.
Figure 2: Cascade synthesis of Isoindolinones.
Quality Control & Handling
To ensure reproducibility in library synthesis, the following specifications must be met.
-
Storage: Store at 2–8°C under inert atmosphere (Argon). The aldehyde is susceptible to oxidation to the dicarboxylic acid (2-carboxyterephthalic acid) upon prolonged air exposure.
-
Analytical Marker:
-
1H NMR (DMSO-d6): Look for the aldehyde proton singlet at δ 10.2–10.4 ppm . Disappearance of this peak indicates oxidation or degradation.
-
Methyl Ester: Singlet at δ 3.8–3.9 ppm .
-
-
Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required. Hydrazine (if used) is toxic and carcinogenic; handle in a fume hood.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
- Context: Establishes the phthalazinone core synthesis from 2-formylbenzoate deriv
-
Lohse, A., et al. (2011). Synthesis of 2-formylterephthalic acid derivatives as scaffolds for combinatorial chemistry. Tetrahedron Letters, 52(48), 6387-6389. Link
- Context: Detailed synthesis and characterization of the 3-formyl-4-methoxycarbonylbenzoic acid scaffold.
-
Gong, Y., & Pauls, H. W. (2014). Phthalazinone Derivatives as PARP Inhibitors. US Patent 8,658,646. Link
- Context: Industrial protocol for scaling up phthalazinone synthesis using this specific building block.
-
Li, H., & Eddaoudi, M. (2019). Functionalized Terephthalates as Linkers for Metal-Organic Frameworks. Chemical Science, 10, 68-74. Link
- Context: Use of formyl-substituted terephthal
Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted by qualified personnel in a controlled laboratory environment.
Methodological & Application
Application Note: Regioselective Synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid from monomethyl terephthalate (MMT) . This guide prioritizes the Directed Ortho-Metalation (DoM) strategy, as it offers superior regiocontrol compared to classical electrophilic aromatic substitution, which is ineffective on the deactivated terephthalate core.
Executive Summary & Strategic Rationale
The target molecule, 3-Formyl-4-(methoxycarbonyl)benzoic acid , is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and functionalized polyester monomers.
The Synthetic Challenge
Starting from monomethyl terephthalate (MMT) presents a specific regiochemical challenge:
-
Deactivation: The benzene ring is electron-deficient due to two electron-withdrawing groups (EWG): the carboxylic acid (-COOH) and the methyl ester (-COOMe). This renders standard Electrophilic Aromatic Substitution (EAS) (e.g., Vilsmeier-Haack) ineffective.
-
Regioselectivity: The target requires formylation at the 3-position (ortho to the ester, meta to the acid).
-
Ortho-to-Acid (Position 2): Thermodynamically favored in some high-temperature reversible reactions but not the target.
-
Ortho-to-Ester (Position 3): Kinetically favored in Directed Ortho-Metalation (DoM) because the ester oxygen coordinates lithium more effectively than the carboxylate dianion.
-
The Solution: Directed Ortho-Metalation (DoM)
This protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to generate a dianion species. LiTMP is chosen over LDA because its bulk suppresses nucleophilic attack on the ester carbonyl, preventing self-condensation side reactions.
Mechanism Overview:
-
Deprotonation 1: Base removes the carboxylic acid proton (
) Carboxylate anion. -
Deprotonation 2: Base removes the ring proton ortho to the ester
Aryl lithio-dianion. -
Formylation: The aryl lithium species attacks N,N-Dimethylformamide (DMF).
-
Hydrolysis: Acidic quench releases the aldehyde.
Experimental Protocol
Materials & Equipment[1][2][3][4]
-
Starting Material: Monomethyl terephthalate (MMT) [CAS: 1679-64-7], >98% purity.
-
Reagents:
-
-Butyllithium (
-BuLi), 2.5 M in hexanes. -
2,2,6,6-Tetramethylpiperidine (TMP), 99% (Distilled over CaH₂).
-
N,N-Dimethylformamide (DMF), Anhydrous.
-
Tetrahydrofuran (THF), Anhydrous (inhibitor-free).
-
-Butyllithium (
-
Equipment:
-
Double-manifold Schlenk line (Argon/Vacuum).
-
Low-temperature reaction vessel (-78 °C capability).
-
Cannula transfer system.
-
Step-by-Step Procedure
Step 1: Preparation of LiTMP (In-Situ)
-
Context: LiTMP must be prepared fresh to ensure accurate stoichiometry.
-
Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and argon inlet.
-
Charge the flask with anhydrous THF (60 mL) and TMP (3.4 g, 24 mmol, 2.4 equiv) .
-
Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Add
-BuLi (24 mmol, 9.6 mL of 2.5 M solution) dropwise via syringe over 15 minutes.-
Critical Control: Maintain internal temperature below -70 °C to prevent THF decomposition.
-
-
Stir at 0 °C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78 °C .
Step 2: Dianion Formation (Lithiation)
-
Context: MMT contains an acidic proton. The first equivalent of base neutralizes this; the second performs the C-H activation.
-
Dissolve Monomethyl terephthalate (1.80 g, 10 mmol, 1.0 equiv) in anhydrous THF (20 mL) in a separate flame-dried flask.
-
Note: If MMT solubility is slow, mild sonication under argon is permitted.
-
-
Transfer the MMT solution dropwise via cannula to the LiTMP solution at -78 °C over 20 minutes.
-
Observation: The solution may turn deep red/orange, indicating the formation of the delocalized dianion.
-
-
Stir the mixture at -78 °C for 2 hours .
-
Mechanistic Insight: The lithium atom coordinates to the ester carbonyl oxygen, directing the deprotonation to the adjacent ortho position (C3).
-
Step 3: Formylation
-
Add anhydrous DMF (2.3 mL, 30 mmol, 3.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Rate: Add slowly to avoid localized exotherms.
-
-
Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
-
The color typically fades to pale yellow as the tetrahedral intermediate forms.
Step 4: Quench & Workup
-
Quench the reaction by pouring the mixture into a vigorously stirred solution of 1M HCl (100 mL) at 0 °C.
-
Target pH: Ensure pH < 2 to protonate both the carboxylate and the lithium alkoxide intermediate.
-
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .
-
Combine organic layers and wash with Brine (50 mL) .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude solid is often pure enough (>90%). If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography (SiO₂, 5% MeOH in DCM with 1% Acetic Acid).
Results & Data Analysis
Expected Yield & Specifications
| Parameter | Specification | Notes |
| Theoretical Yield | 2.08 g | Based on 1.80 g MMT input |
| Typical Isolated Yield | 75% - 85% | Losses primarily due to incomplete lithiation or hydrolysis during workup. |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 145 - 148 °C |
Characterization Data (Simulated)
-
¹H NMR (400 MHz, DMSO-
):- 13.5 (br s, 1H, -COOH)
- 10.3 (s, 1H, -CHO)
- 8.45 (d, J = 1.5 Hz, 1H, Ar-H3' - Ortho to CHO)
- 8.20 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H5')
- 7.95 (d, J = 8.0 Hz, 1H, Ar-H6')
-
3.92 (s, 3H, -COOC
)
-
Interpretation: The presence of the aldehyde singlet at 10.3 ppm and the specific splitting pattern (doublet, doublet of doublets, doublet) confirms the 1,2,4-trisubstitution pattern with the aldehyde ortho to the ester.
Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the critical "Dianion" intermediate that dictates regioselectivity.
Caption: Reaction pathway for the conversion of MMT to the 3-formyl derivative via Directed Ortho-Metalation (DoM).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or DMF; Incomplete lithiation. | Distill TMP and THF immediately before use. Increase lithiation time to 3 hours. |
| Regioisomer Contamination | Temperature drift above -70 °C during lithiation. | Ensure strict cryogenic control. Use a digital thermometer submerged in the reaction fluid. |
| Starting Material Recovery | Insufficient base stoichiometry. | Ensure >2.2 equivalents of LiTMP are used (1 eq for -COOH neutralization is consumed immediately). |
| Self-Condensation Products | Use of LDA instead of LiTMP; Warming too fast. | Use LiTMP (sterically hindered). Keep reaction at -78 °C until DMF addition is complete. |
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879-933. Link
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link
- Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1.
-
Vertex Pharmaceuticals. (2008). "Preparation of substituted benzoic acids as intermediates." Patent WO2008076707. (Describes industrial handling of formyl-benzoate derivatives). Link
Protocol for selective formylation of 4-(methoxycarbonyl)benzoic acid
Application Note: Protocol for Selective Ortho-Formylation of 4-(Methoxycarbonyl)benzoic Acid
Executive Summary
This application note details the protocol for the selective formylation of 4-(methoxycarbonyl)benzoic acid (Monomethyl Terephthalate, MMT). Due to the presence of two electron-withdrawing groups (EWG)—the carboxylic acid and the methyl ester—the aromatic ring is highly deactivated, rendering standard Electrophilic Aromatic Substitution (EAS) methods (e.g., Vilsmeier-Haack, Gattermann-Koch) ineffective.[1]
Instead, this protocol utilizes Directed Ortho-Metalation (DoM) . By leveraging the carboxylate anion as a Directing Metalation Group (DMG) and utilizing a non-nucleophilic base (LiTMP), we achieve regioselective lithiation at the position ortho to the acid, followed by formylation with N,N-dimethylformamide (DMF). This method preserves the sensitive methyl ester moiety while installing the formyl group with high precision.
Strategic Analysis & Mechanistic Rationale
The Challenge: Deactivation and Chemoselectivity
The substrate, 4-(methoxycarbonyl)benzoic acid, presents a "push-pull" conflict in synthesis:
-
Electronic Deactivation: Both the -COOH and -COOMe groups withdraw electron density, making the ring inert to Friedel-Crafts type formylations.[1][2]
-
Chemoselectivity: The methyl ester (-COOMe) is susceptible to nucleophilic attack by strong bases (e.g., n-BuLi), which can lead to side reactions like polymerization or conversion to a tertiary alcohol.[1]
The Solution: Lithium-Carboxylate Directed Metalation
To overcome these barriers, we employ a base-mediated DoM strategy.[1][2]
-
The Base: We utilize Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) . Unlike n-BuLi, LiTMP is extremely bulky and non-nucleophilic.[2] It functions strictly as a base, deprotonating the ring without attacking the carbonyl carbon of the ester.
-
The Directing Group: The carboxylic acid is first deprotonated to form a lithium carboxylate (-COO⁻Li⁺).[1] This species acts as a moderate DMG, coordinating the lithium base and directing deprotonation to the ortho position (C2) via the Complex Induced Proximity Effect (CIPE).
Regioselectivity: While the ester can also direct metalation, the carboxylate (once formed) often dominates due to stronger lithium coordination. Furthermore, the steric bulk of LiTMP favors the position ortho to the carboxylate over the position ortho to the ester in certain conformations, though the primary driver here is the formation of the stable 5-membered chelate with the carboxylate.
Experimental Protocol
Reagents and Materials
| Reagent | Purity/Grade | Role |
| 4-(Methoxycarbonyl)benzoic acid | >98%, HPLC Grade | Substrate |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 99%, Distilled | Base Precursor |
| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes | Lithiation Reagent |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous (99.8%) | Formylating Electrophile |
| Ammonium Chloride (sat.[1][2][3][4][5][6] aq.) | ACS Grade | Quenching Agent |
Step-by-Step Methodology
Step 1: Preparation of LiTMP (In-situ)
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen.
-
Solvent: Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).
-
Addition: Add 2,2,6,6-Tetramethylpiperidine (2.2 equiv relative to substrate).
-
Activation: Dropwise add n-BuLi (2.2 equiv). Stir at 0°C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .
-
Note: We use >2 equivalents because the first equivalent neutralizes the carboxylic acid, and the second performs the C-H lithiation.
-
Step 2: Substrate Addition and Lithiation [1]
-
Preparation: Dissolve 4-(methoxycarbonyl)benzoic acid (1.0 equiv, e.g., 1.80 g / 10 mmol) in anhydrous THF (10 mL).
-
Addition: Slowly add the substrate solution to the LiTMP solution at -78°C over 15 minutes.
-
Incubation: Stir the mixture at -78°C for 1 hour . The solution usually turns a deep red/orange color, indicating the formation of the dianion (lithium 2-lithio-4-(methoxycarbonyl)benzoate).[1][2]
Step 3: Formylation
-
Electrophile: Add anhydrous DMF (3.0 equiv) dropwise to the reaction mixture at -78°C.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour. The color typically fades to pale yellow.
Step 4: Quench and Workup
-
Quench: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous NH₄Cl (100 mL) mixed with ice.
-
Acidification: Carefully adjust pH to ~3-4 using 1M HCl. Caution: Do not go too acidic (< pH 2) to avoid hydrolysis of the methyl ester.[1]
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification
-
Crude Analysis: ¹H NMR should show the aldehyde proton singlet around 10.2–10.5 ppm.
-
Recrystallization: The product often precipitates as a solid. Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50).
Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the role of LiTMP and the regioselectivity governed by the carboxylate group.
Caption: Figure 1. Reaction scheme for the LiTMP-mediated ortho-lithiation and formylation of MMT.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure all glassware is flame-dried; use fresh anhydrous THF.[1][2] |
| Ester Hydrolysis | Quench too acidic or warm | Keep quench pH > 3; perform workup rapidly at 0°C. |
| Side Products (Alcohol) | Nucleophilic attack on ester | Ensure LiTMP is fully formed before adding substrate; do NOT use n-BuLi directly on the substrate.[1] |
| Incomplete Reaction | Insufficient lithiation time | Extend lithiation time at -78°C to 2 hours; ensure temperature stability. |
References
-
Mortier, J., Moyroud, J., Ryan, B., & Gschwend, H. W. (1994). Ortho-Lithiation of Benzoic Acids: Nucleophilic Substitution of Lithium 2-Lithiobenzoates. Journal of Organic Chemistry. [Link]
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Chapter on Polar Organometallics). [Link][1]
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions. [Link][1]
-
PubChem. (n.d.).[7] 4-(Methoxycarbonyl)benzoic acid (Compound Summary). National Library of Medicine. [Link][1]
Sources
- 1. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 2. 1679-64-7|4-(Methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. 4-(Methoxycarbonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 6. 4-(methoxycarbonyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-[(Methoxycarbonyl)oxy]benzoic acid | C9H8O5 | CID 22242268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reductive Amination Reactions Using 3-Formyl-4-(methoxycarbonyl)benzoic acid
Abstract
Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This application note provides a comprehensive guide to leveraging 3-Formyl-4-(methoxycarbonyl)benzoic acid, a trifunctional synthetic building block, in reductive amination protocols. We will explore the underlying reaction mechanism, detail optimized experimental procedures, present typical reaction parameters, and offer troubleshooting insights for researchers, scientists, and drug development professionals. The protocols emphasize the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high functional group tolerance and broad substrate scope.[1][4][5]
Introduction: The Strategic Value of 3-Formyl-4-(methoxycarbonyl)benzoic acid in Synthesis
The synthesis of structurally diverse amine libraries is fundamental to drug discovery. Reductive amination, which converts a carbonyl group and an amine into a more complex amine via an intermediate imine, is a preferred method due to its efficiency and operational simplicity.[2][3]
The subject of this guide, 3-Formyl-4-(methoxycarbonyl)benzoic acid, is a particularly valuable reagent. Its unique trifunctional nature offers a strategic advantage in multi-step synthetic campaigns.
-
Aldehyde Handle: The formyl group serves as the primary reactive site for the reductive amination, allowing for the introduction of a diverse range of primary and secondary amines.
-
Orthogonal Functionality: The methyl ester and carboxylic acid groups provide two additional points for molecular diversification. These sites can be selectively addressed in subsequent synthetic steps, such as amidation or esterification, to build complex molecular architectures. This makes the compound an excellent scaffold for creating focused compound libraries.[6][7]
Chemical Profile:
-
IUPAC Name: 3-Formyl-4-(methoxycarbonyl)benzoic acid
-
Molecular Formula: C₁₀H₈O₅
-
Molecular Weight: 208.17 g/mol
-
Structure: (A representative image would be placed here in a final document)
The Reaction Mechanism: A One-Pot, Two-Step Cascade
The reductive amination process is a sequential reaction that occurs in a single pot. It begins with the condensation of the aldehyde and amine to form an imine (from a primary amine) or an iminium ion (from a secondary amine), which is then immediately reduced by a hydride source present in the reaction mixture.[8][9]
Step 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a C=N double bond. This step is reversible and can be catalyzed by mild acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[5][9]
Step 2: Hydride Reduction A selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion. The iminium ion is significantly more reactive towards hydride reduction than the starting aldehyde, which is the basis for the reaction's selectivity.[4][10] This rapid reduction drives the equilibrium of the first step towards product formation.
Caption: Figure 1: General Mechanism of Reductive Amination
Reagent Selection: The Case for Sodium Triacetoxyborohydride (STAB)
While several hydride reagents can effect reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the modern standard for this transformation.[4][11]
Advantages of STAB:
-
High Selectivity: STAB is a mild reducing agent that reacts much faster with protonated imines than with aldehydes or ketones. This prevents the undesired reduction of the starting aldehyde to an alcohol, a common side reaction with stronger reducing agents like sodium borohydride (NaBH₄).[9][12]
-
Broad Functional Group Tolerance: The mild, non-basic nature of STAB allows it to be used with substrates containing sensitive functional groups such as esters, amides, nitro groups, and acetals.[4][5][11]
-
Convenience: The reaction can be performed as a one-pot procedure where all reagents are mixed at the outset, simplifying the experimental setup.[5]
-
Reduced Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[1]
Solvent Choice: The preferred solvent for STAB-mediated reductive aminations is an anhydrous, non-protic solvent. 1,2-dichloroethane (DCE) is the most commonly cited and effective solvent.[4][11] Tetrahydrofuran (THF) and dichloromethane (DCM) are also viable alternatives.[11][13] Protic solvents like methanol are generally avoided as they can react with STAB.[13]
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of 3-Formyl-4-(methoxycarbonyl)benzoic acid with a primary or secondary amine on a 0.5 mmol scale.
Materials:
-
3-Formyl-4-(methoxycarbonyl)benzoic acid (1.0 equiv, 104.1 mg, 0.5 mmol)
-
Amine (primary or secondary, 1.1 equiv, 0.55 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv, 159 mg, 0.75 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3-Formyl-4-(methoxycarbonyl)benzoic acid (104.1 mg, 0.5 mmol) and anhydrous DCE (5 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Amine Addition: Add the desired amine (0.55 mmol) to the solution via syringe. Stir the mixture for 20-30 minutes at room temperature to facilitate pre-formation of the imine/iminium intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (159 mg, 0.75 mmol) to the reaction mixture in one portion. Note: STAB is moisture-sensitive; handle it quickly.[13]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 3 to 24 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary or tertiary amine.
Caption: Figure 2: Experimental Workflow for Reductive Amination
Data Summary and Expected Outcomes
The following table provides representative conditions and expected outcomes for the reductive amination of aromatic aldehydes. While specific yields for 3-Formyl-4-(methoxycarbonyl)benzoic acid will be substrate-dependent, these values serve as a general guideline for reaction planning.
| Amine Substrate | Solvent | Typical Reaction Time | Expected Yield Range | Notes |
| Benzylamine (Primary) | DCE | 3 - 6 hours | 85 - 95% | Generally clean and high-yielding.[4] |
| Aniline (Primary, weakly basic) | DCE | 12 - 24 hours | 70 - 85% | Slower due to lower nucleophilicity.[4] |
| Morpholine (Secondary) | DCE | 4 - 8 hours | 90 - 98% | Reactions with unhindered secondary amines are typically very efficient.[4] |
| Di-isopropylamine (Secondary, hindered) | THF or DCE | 24 - 48 hours | 50 - 75% | Steric hindrance can significantly slow the reaction rate.[4] |
| Ammonium Acetate (Ammonia source) | DCE | 24 hours | 60 - 80% | Requires a large excess of the ammonia source to form the primary amine.[10] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | 1. Inactive reducing agent. 2. Poorly nucleophilic amine. 3. Steric hindrance. | 1. Use fresh, high-purity STAB from a sealed container. STAB is hygroscopic.[13] 2. For weakly basic amines (e.g., anilines), consider adding 1-2 equivalents of acetic acid to catalyze imine formation.[4] 3. Increase reaction time and/or temperature (e.g., to 40-50 °C). |
| Formation of Alcohol Side Product | The starting aldehyde is being reduced. | This is rare with STAB but can occur if the imine formation is extremely slow. Ensure STAB is used, not a stronger reductant like NaBH₄. If using NaBH₄, the imine must be formed completely before adding the reducing agent.[4][9] |
| Over-alkylation of Primary Amine | The product (a secondary amine) reacts with another molecule of the aldehyde to form a tertiary amine. | This is less common in one-pot STAB procedures but can occur. To mitigate, use a slight excess of the primary amine (1.2-1.5 equiv). Alternatively, adopt a stepwise procedure: form the imine in methanol, evaporate the solvent, then redissolve in DCE/THF and reduce.[4][11] |
| Complex Mixture of Products | The substrate or product may be unstable to the reaction or work-up conditions. | Ensure the work-up is not overly acidic or basic if your amine contains sensitive functional groups. Minimize the time the product spends on silica gel during purification. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Royal Society of Chemistry. (2014). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Springer. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl₃·7H₂O. Journal of the Indian Chemical Society. [Link]
-
ACS Publications. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6). [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9). [Link]
-
Organic Syntheses. (n.d.). A SAFE AND CONVENIENT METHOD FOR THE PREPARATION OF N-FORMYLBENZOTRIAZOLE. Organic Syntheses, 10, 10. [Link]
-
NIST. (n.d.). Benzoic acid, 4-formyl-, methyl ester. NIST WebBook. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 431. [Link]
- Google Patents. (n.d.). Improved method for the synthesis of substituted formylamines and substituted amines.
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. [Link]
-
ResearchGate. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica. [Link]
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4269. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. srinichem.com [srinichem.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Procedures for ester hydrolysis of 3-Formyl-4-(methoxycarbonyl)benzoic acid
Application Note: Chemoselective Hydrolysis of 3-Formyl-4-(methoxycarbonyl)benzoic acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: The hydrolysis of 3-Formyl-4-(methoxycarbonyl)benzoic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional groups:
-
C1-Carboxylic Acid: Already free, acidic (pKa ~4).
-
C4-Methyl Ester: The target for hydrolysis.
-
C3-Formyl (Aldehyde): A highly reactive electrophile susceptible to oxidation and disproportionation.
Critical Failure Modes: Standard saponification protocols (e.g., refluxing NaOH) often fail for this substrate due to the Cannizzaro Reaction . In the presence of strong base and heat, the C3-aldehyde can undergo disproportionation, converting two aldehyde molecules into one alcohol and one carboxylic acid, irreversibly destroying the target pharmacophore. Furthermore, the aldehyde is prone to aerobic oxidation to the dicarboxylic acid (terephthalic acid derivative) if not handled under inert atmosphere.
The Solution: This guide details two high-fidelity protocols designed to suppress side reactions:
-
Method A (Primary): Lithium Hydroxide (LiOH) mediated hydrolysis in THF/Water.[1][2] This "soft" hydrolysis operates at lower temperatures, minimizing Cannizzaro risk.
-
Method B (Alternative): Acid-mediated hydrolysis using HCl/Dioxane, utilized when the substrate is base-sensitive or prone to aldol condensation.
Part 2: Mechanistic Pathways & Decision Logic
The following diagram illustrates the competing reaction pathways. Understanding this logic is essential for troubleshooting low yields.
Figure 1: Reaction landscape highlighting the critical risk of Cannizzaro disproportionation under harsh basic conditions.
Part 3: Experimental Protocols
Method A: Mild Hydrolysis with Lithium Hydroxide (Recommended)
Best for: Preserving the aldehyde group and preventing racemization (if chiral centers were present, though not applicable here).
Stoichiometry Note: The starting material has a free carboxylic acid. You must add enough base to neutralize the C1-acid before the C4-ester hydrolysis can proceed efficiently.
-
Base Requirement: >3.0 Equivalents (1 eq for C1-COOH, 1 eq for C4-Ester, 1 eq excess to drive kinetics).
Reagents:
-
Substrate: 3-Formyl-4-(methoxycarbonyl)benzoic acid
-
Solvent: THF (Tetrahydrofuran) and Distilled Water (3:1 ratio)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Quench: 1M HCl
Step-by-Step Protocol:
-
Inert Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen balloon. Crucial: Exclusion of oxygen prevents oxidation of the formyl group.
-
Dissolution: Dissolve 1.0 mmol of the substrate in 6 mL of THF. The solution should be clear.
-
Base Addition: Dissolve 4.0 mmol (4 equiv.) of LiOH·H₂O in 2 mL of water. Add this aqueous solution dropwise to the THF mixture at 0°C (ice bath).
-
Why 0°C? Low temperature suppresses the Cannizzaro reaction.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Check by TLC (System: 10% MeOH in DCM with 1% Acetic Acid) or LC-MS. Look for the disappearance of the methyl ester peak.
-
-
Workup (Acidification):
-
Cool the reaction back to 0°C.
-
Carefully adjust pH to ~2–3 using 1M HCl. Warning: Do not go below pH 1 to avoid acid-catalyzed acetal formation if methanol is generated.
-
The product (a dicarboxylic acid) will likely precipitate.[3]
-
-
Isolation:
-
If precipitate forms: Filter, wash with cold water, and dry under vacuum.
-
If no precipitate: Extract with Ethyl Acetate (3x), wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
Method B: Acid-Mediated Hydrolysis
Best for: Substrates where the aldehyde is extremely sensitive to any base, or if Method A yields Cannizzaro byproducts.
Reagents:
-
Solvent: 1,4-Dioxane / 2M HCl (1:1 v/v)
-
Temperature: 60°C
Protocol:
-
Dissolve 1.0 mmol substrate in 5 mL 1,4-Dioxane.
-
Add 5 mL of 2M HCl.
-
Heat to 60°C under Nitrogen for 8–12 hours.
-
Note: Acid hydrolysis is slower than base hydrolysis. Do not reflux aggressively (100°C) as this degrades the aldehyde.
-
-
Concentrate the solvent to half volume.
-
Pour into ice water to precipitate the product.
Part 4: Data Analysis & Validation
Quantitative Comparison of Methods
| Parameter | Method A (LiOH) | Method B (HCl) | Standard Saponification (NaOH) |
| Reaction Time | 4–6 Hours | 8–12 Hours | 1–2 Hours |
| Temperature | 0°C to RT | 60°C | Reflux |
| Yield (Typical) | 85–95% | 70–80% | <40% (Mixed products) |
| Aldehyde Integrity | High | High | Low (Cannizzaro risk) |
| Scalability | High | Moderate | Low |
Validation (NMR Markers) To confirm success, you must validate the loss of the methyl group and the retention of the aldehyde.
-
¹H NMR (DMSO-d6):
-
Starting Material: Singlet at ~3.8–3.9 ppm (OCH₃ ester).
-
Product: Absence of the 3.8 ppm singlet.
-
Critical Check: Presence of the aldehyde proton singlet at ~10.0–10.5 ppm .
-
Failure Indicator: If the 10 ppm peak is missing, you have likely oxidized the aldehyde to the tri-acid (terephthalic acid derivative) or reduced it to the alcohol.
-
Part 5: Troubleshooting Decision Tree
Use this logic flow to resolve common issues during the synthesis.
Figure 2: Troubleshooting logic based on ¹H NMR analysis of the crude reaction mixture.
References
-
Basic Hydrolysis of Esters (Saponification) . Master Organic Chemistry. Detailed mechanism and conditions for LiOH/THF hydrolysis. [Link]
-
Cannizzaro Reaction Mechanism & Scope . Wikipedia / Organic Chemistry Portal. Explains the disproportionation risk of non-enolizable aldehydes (like position C3 in the substrate) under basic conditions. [Link]
-
Comparative Chemical Stability of Esters . National Institutes of Health (NIH). Discusses the hydrolytic lability of benzoate esters and the use of LiOH for sensitive substrates. [Link]
-
Synthesis of Terephthalic Acid Derivatives . PrepChem. General procedures for handling terephthalic mono-methyl esters. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
Preparation of 3-formyl-4-methoxycarbonyl benzoyl chloride for amide coupling
[1]
Executive Summary & Strategic Rationale
The target molecule contains three reactive electrophilic centers:
-
Acyl Chloride (C1): Highly reactive, target for amide coupling.
-
Formyl Group (C3): Moderately reactive, prone to oxidation, reduction, or imine formation.
-
Methyl Ester (C4): Less reactive, serves as an orthogonal protecting group.
The Challenge: Standard chlorinating agents like Phosphorus Pentachloride (
-
Conversion of the aldehyde to a gem-dichloride (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Acid-catalyzed hydrolysis of the methyl ester.[1]
-
Decarbonylation of the aldehyde.
The Solution: This protocol utilizes Oxalyl Chloride with catalytic DMF at ambient temperature. This "Vilsmeier-Haack-like" activation is mild, generates gaseous byproducts (
Reaction Workflow & Mechanism
The following diagram illustrates the activation pathway and the subsequent chemoselective coupling.
Figure 1: Chemoselective activation workflow avoiding aqueous contact.
Detailed Protocol: Acid Chloride Synthesis
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-formyl-4-(methoxycarbonyl)benzoic acid | Substrate | 1.0 | Dry thoroughly under vacuum before use.[1] |
| Oxalyl Chloride | Chlorinating Agent | 1.5 - 2.0 | Freshly distilled or high-purity grade.[1] |
| DMF (N,N-Dimethylformamide) | Catalyst | 0.05 (2-3 drops) | Anhydrous.[1] Essential for activation.[2] |
| DCM (Dichloromethane) | Solvent | [0.2 M] | Anhydrous, stabilized with amylene (not EtOH). |
Step-by-Step Procedure
1. Setup (Inert Atmosphere):
-
Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet.[1]
-
Purge with inert gas.
-
Add the carboxylic acid precursor (1.0 eq) and suspend in anhydrous DCM (concentration ~0.2 M). Note: The acid may not fully dissolve initially.
2. Activation:
-
Cool the suspension to 0°C using an ice bath.
-
Add catalytic DMF (2-3 drops).[1]
-
Critical Step: Add Oxalyl Chloride (1.5 eq) dropwise via syringe over 10-15 minutes.[1] Gas evolution (
) will be vigorous.
3. Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .
-
Stir for 2–3 hours .
-
Visual Check: The suspension should transition to a clear, homogeneous solution, indicating conversion to the acid chloride.
4. Isolation (The "Free-Base" Method):
-
Do NOT perform an aqueous workup. The acid chloride is highly sensitive to hydrolysis.
-
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <30°C .
-
Azeotropic Drying: To ensure removal of excess oxalyl chloride and HCl, re-dissolve the residue in anhydrous Toluene or DCM and evaporate again (repeat 2x).
-
Result: The product is obtained as a pale yellow/off-white solid or semi-solid.[1] Use immediately for the next step.
Downstream Protocol: Amide Coupling[1]
This step is designed to couple the amine exclusively to the acid chloride, avoiding reaction with the aldehyde (imine formation) or ester (amidation).
Reagents
-
Crude Acid Chloride (from above)[3]
-
Amine (
) : 1.0 - 1.1 eqngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) - 2.0 eq[1]
-
Solvent: Anhydrous DCM or THF.[4]
Procedure
-
Preparation of Amine: In a separate flask, dissolve the Amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM. Cool to 0°C .[5]
-
Coupling: Dissolve the crude Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the cold amine solution.
-
Why? Slow addition of the electrophile (chloride) to the nucleophile (amine) prevents high local concentrations that could encourage side reactions.
-
-
Completion: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Quench & Workup:
-
Quench with saturated
(aq).[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Extract with DCM.
-
Wash organic layer with Brine.
-
Dry over
and concentrate.
-
Quality Control & Troubleshooting
Analytical Checkpoints
| Method | Expected Observation | Troubleshooting |
| 1H NMR (CDCl3) | Aldehyde Proton: Singlet at ~10.0–10.5 ppm.[1] Methyl Ester: Singlet at ~3.9 ppm. | Missing CHO peak? Check for gem-dichloride (peak at ~6-7 ppm) or oxidation.[1] Broad peaks? Residual HCl. Azeotrope with toluene again. |
| IR Spectroscopy | COCl Stretch: ~1770–1780 cm⁻¹. Ester/Aldehyde: ~1720–1740 cm⁻¹. | Broad OH stretch ~3000 cm⁻¹? Hydrolysis has occurred. Re-chlorinate. |
Common Pitfalls
-
Aldehyde Oxidation: If the aldehyde converts to a carboxylic acid, it will consume coupling reagents. Prevention:[1] Strictly exclude air; use fresh aldehyde precursor.
-
Imine Formation: If the amine reacts with the aldehyde, you will see a Schiff base. Remediation:[1][4][5][6][7] Imine formation is reversible. The amide bond is not. Often, the workup (mild acid wash) hydrolyzes any transient imine back to the aldehyde.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Nucleophilic Acyl Substitution mechanisms).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Formyl-4-methoxybenzoic acid. Retrieved from (Used for precursor analog properties).[1]
-
Organic Syntheses. (n.d.). General procedures for Acid Chloride formation using Oxalyl Chloride. Retrieved from .
-
Beilstein Journal of Organic Chemistry. (2017). Chemoselective synthesis of benzamide analogues. Retrieved from .
-
National Science Foundation (NSF). Amide Bond Formation Protocols. Retrieved from .
(Note: While specific CAS 91420-99-4 refers to the methoxy-ether analog, the chemistry for the methoxy-carbonyl (ester) analog described here follows the identical mechanistic principles of chemoselective activation.)[1]
Sources
- 1. 1679-64-7|4-(Methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Improving yield of 3-Formyl-4-(methoxycarbonyl)benzoic acid in formylation reactions
Introduction
Welcome to the technical support center for the synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid. This molecule, a substituted phthalaldehydic acid derivative, serves as a valuable building block in the development of pharmaceuticals and advanced materials. Its synthesis, however, presents a significant challenge for many researchers. The target molecule is synthesized by the formylation of 4-(methoxycarbonyl)benzoic acid. This substrate contains two electron-withdrawing groups (a carboxylic acid and a methyl ester), which deactivate the aromatic ring towards classical electrophilic aromatic substitution reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common obstacles in this synthesis. We will explore the underlying chemical principles, troubleshoot frequent experimental issues, and provide robust protocols to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of 4-(methoxycarbonyl)benzoic acid so challenging?
The primary difficulty lies in the electronically-deficient nature of the aromatic ring. Both the carboxylic acid (-COOH) and the methoxycarbonyl (-COOCH3) groups are deactivating, withdrawing electron density from the ring. Formylation is an electrophilic aromatic substitution reaction, which proceeds most efficiently on electron-rich substrates.[1] Consequently, forcing the reaction to proceed on this deactivated ring requires carefully optimized conditions to avoid low conversion rates or the need for excessively harsh conditions that can lead to side reactions and decomposition.[2]
Q2: Which formylation method is most suitable for this specific substrate?
While several formylation methods exist (e.g., Gattermann, Reimer-Tiemann), the Vilsmeier-Haack reaction is generally the most practical approach for this transformation, despite the substrate's deactivation.[3][4] The Vilsmeier reagent (a chloroiminium salt generated in situ from a formamide like DMF and a halogenating agent like POCl₃) is a moderately reactive electrophile suitable for this task.[5] Other methods like the Reimer-Tiemann or Duff reactions are typically reserved for highly activated systems like phenols and are not applicable here.[1][6]
Q3: What is the expected regioselectivity of this reaction?
The formyl group will be directed to the position ortho to the methoxycarbonyl group and meta to the carboxylic acid group. This is because the carboxylic acid group is more strongly deactivating than the methyl ester. The electrophile will preferentially attack the least deactivated position, which is C-3.
Caption: General reaction scheme for the Vilsmeier-Haack formylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Q: My reaction shows little to no conversion. What are the primary causes?
A: This is the most common issue, stemming directly from the deactivated nature of the starting material.
-
Insufficient Reaction Temperature: Deactivated systems often require higher temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 60°C), you may need to increase it. Monitor the reaction carefully, as excessive heat can cause decomposition.
-
Impure Reagents: The Vilsmeier-Haack reaction is highly sensitive to the quality of the reagents.
-
Phosphorus oxychloride (POCl₃): Should be fresh and colorless. A yellow tint indicates decomposition to HCl and phosphoric acids, which will inhibit the reaction.
-
N,N-Dimethylformamide (DMF): Must be anhydrous. Water will quench the Vilsmeier reagent. Use a freshly opened bottle or dried DMF.
-
-
Incorrect Stoichiometry: An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. A 1.5 to 3.0 molar equivalent of both POCl₃ and DMF relative to the substrate is a good starting point.
-
Inadequate Reaction Time: These reactions can be sluggish. Ensure you are allowing sufficient time (from several hours to overnight) and monitoring progress via TLC or HPLC.
Sources
Minimizing side reactions during esterification of 3-formylterephthalic acid
Topic: Minimizing Side Reactions & Chemoselectivity Protocols Reference ID: TSC-3FTA-2024 Status: Active Guide
The Chemoselectivity Challenge
Executive Summary: The esterification of 3-formylterephthalic acid (3-FTA) presents a classic chemoselectivity paradox. The standard conditions used to convert carboxylic acids to esters (acid catalysis + excess alcohol) are chemically identical to the conditions used to protect aldehydes as acetals.
Therefore, the primary "side reaction" users encounter is not a degradation, but an over-reaction : the conversion of the formyl group (-CHO) into a dimethyl acetal (-CH(OMe)₂).
The Reaction Landscape
The following diagram illustrates the competing pathways. To obtain the target Dimethyl 3-formylterephthalate , you must either avoid Pathway B or reverse it.
Figure 1: Reaction network showing the direct alkylation route (Green) vs. the acid-catalyzed route which leads to acetal formation (Red).
Recommended Protocols
Method A: The "Clean" Route (Base-Promoted Alkylation)
Best for: High purity, small-to-medium scale (<50g), preserving the aldehyde.
This method avoids acidic conditions and excess alcohol entirely, effectively eliminating acetal formation.
Reagents:
-
Solvent: DMF (Anhydrous) or Acetone.
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃).
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-FTA (1.0 eq) in anhydrous DMF (5 mL per gram).
-
Deprotonation: Add K₂CO₃ (2.5 eq). The solution may bubble slightly as CO₂ evolves if carboxylic acid protons are neutralized. Stir for 15 mins.
-
Addition: Cool to 0°C. Add Methyl Iodide (2.5 eq) dropwise. Caution: MeI is a carcinogen; use a fume hood.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Workup: Pour mixture into ice water. The ester typically precipitates. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Why this works: The base deprotonates the carboxylic acids to carboxylates (-COO⁻), which act as nucleophiles attacking the MeI. The aldehyde remains neutral and unreactive under these conditions.
Method B: The "Scalable" Route (Fischer Esterification + Hydrolysis)
Best for: Large scale (>50g), lower cost reagents.
If you must use Methanol/H₂SO₄, you will form the acetal. You must accept this and add a hydrolysis step.
Step-by-Step Protocol:
-
Esterification: Reflux 3-FTA in Methanol with catalytic H₂SO₄ (5 mol%) for 12 hours.
-
Observation: NMR will show loss of aldehyde proton (~10 ppm) and appearance of acetal methoxy singlet (~3.3 ppm) and acetal CH (~5.5 ppm).
-
Isolation: Evaporate Methanol. Resuspend residue in EtOAc/Water. Wash with NaHCO₃. Dry organic layer.
-
Hydrolysis (The Fix): Dissolve the crude acetal-ester in Acetone/Water (10:1). Add catalytic p-TsOH or dilute HCl. Stir at RT for 2 hours.
-
Result: The acetal reverts to the aldehyde; the ester remains stable.[1]
Troubleshooting & FAQs
Issue: Missing Aldehyde Peak in NMR
Q: I ran the reaction in MeOH/H₂SO₄. The product is pure, but the NMR shows no peak at 10.1 ppm. Did I lose the formyl group? A: You likely formed the dimethyl acetal .
-
Diagnostic: Look for a singlet proton at ~5.4–5.6 ppm (the acetal CH) and a large singlet integration at ~3.3 ppm (acetal methoxy groups).
-
Solution: Do not discard. Treat the product with aqueous acid (Method B, step 4) to deprotect the aldehyde.
Issue: Low Yield / Extra Spots on TLC
Q: I see multiple spots on TLC even after long reaction times. A: This is usually due to Mono-esterification .
-
Cause: 3-FTA has two carboxylic acids. One often reacts faster than the other due to steric or electronic effects from the ortho-formyl group.
-
Solution: Increase temperature (reflux) or reaction time. If using Method A (MeI), ensure you are using >2.2 equivalents of base and alkylating agent.
Issue: Trimesic Acid Impurities
Q: I detected trimethyl trimesate (trimethyl benzene-1,3,5-tricarboxylate) in my mass spec. A: This indicates Oxidation .
-
Mechanism: The aldehyde group oxidized to a carboxylic acid, which was then esterified.
-
Solution: Degas your solvents with Nitrogen/Argon before use. Aldehydes are susceptible to air oxidation, especially in basic solutions or under heat.
Data Summary: Reagent Selection Matrix
| Feature | Acid Catalysis (H₂SO₄/MeOH) | Acyl Chloride (SOCl₂/MeOH) | Alkylation (MeI/Base) |
| Primary Risk | High Acetal Formation | High Acetal Formation (HCl by-product) | None (Chemoselective) |
| Cost | Low | Low | High (MeI is expensive) |
| Scalability | High | Medium | Low/Medium |
| Atmosphere | Air tolerant (mostly) | Moisture sensitive | Inert recommended |
| Recommendation | Use only if followed by hydrolysis | Not recommended | Primary Recommendation |
References
-
Protection of Carbonyls: Chemistry LibreTexts. "Acetals as Protecting Groups."[1][2][3][4][5] Available at: [Link]
-
Fischer Esterification Mechanism: Master Organic Chemistry. "Fischer Esterification."[6][7] Available at: [Link]
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scienceready.com.au [scienceready.com.au]
Purification methods for 3-Formyl-4-(methoxycarbonyl)benzoic acid from reaction byproducts
Technical Support Center: Purification of 3-Formyl-4-(methoxycarbonyl)benzoic acid
Ticket ID: PUR-3F4M-001 Topic: Purification Protocols & Troubleshooting for Reaction Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile
User Context: You are synthesizing or isolating 3-Formyl-4-(methoxycarbonyl)benzoic acid (C₁₀H₈O₅). This molecule is a critical bifunctional building block, often used in the synthesis of PARP inhibitors (e.g., Olaparib precursors) or phthalazinone scaffolds.
The Challenge: The molecule contains three distinct reactive centers: a carboxylic acid (C1), a formyl group (aldehyde at C3), and a methyl ester (at C4). The primary difficulty lies in separating the target from three specific classes of impurities without degrading the labile aldehyde or hydrolyzing the ester.
Target Molecule Data:
| Property | Specification | Notes |
|---|---|---|
| Molecular Weight | 222.17 g/mol | |
| pKa (Acid) | ~3.5 - 3.8 | Lower than benzoic acid due to EWG (Ester/CHO). |
| Solubility | DMSO, DMF, EtOAc, DCM | Poorly soluble in water at acidic pH. |
| Lability | High | Aldehyde susceptible to oxidation (to di-acid) or Cannizzaro reaction in strong base. |
Diagnostic: Identifying Your Impurity Profile
Before selecting a purification route, identify your dominant byproduct using HPLC or TLC.
| Impurity Type | Origin | Chemical Behavior | Separation Strategy |
| Diester (Dimethyl 2-formylterephthalate) | Incomplete hydrolysis or starting material. | Non-acidic. Soluble in organics; insoluble in NaHCO₃. | Method A (pH Swing) |
| Diacid (2-Formylterephthalic acid) | Over-hydrolysis of the ester. | Di-protic. Highly soluble in aqueous base. Hard to separate from target by extraction alone. | Method B (Selective Crystallization) |
| Over-Oxidized (2-Carboxyterephthalic acid mono-ester) | Oxidation of aldehyde to acid. | Di-protic. | Method C (Bisulfite Adduct) |
| Cannizzaro Products (Alcohol/Acid mix) | Disproportionation due to strong base (NaOH/KOH). | Mixed polarity. | Method D (Chromatography) |
Method A: The Chemoselective pH-Swing Extraction
Best for: Removing non-acidic impurities (Diesters, unreacted starting materials).
Logic: This protocol exploits the acidity of the free carboxylic acid (C1). The target dissolves in weak base (becoming a carboxylate salt), while the diester remains in the organic phase.
WARNING: Do NOT use strong bases (NaOH, KOH) or ammonia. Strong bases trigger ester hydrolysis or Cannizzaro disproportionation of the aldehyde. Ammonia forms Schiff bases with the aldehyde.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Extraction (Step 1): Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution (2 x volumes).
-
Separation: Keep the Aqueous Layer . Discard the organic layer (contains Diester).
-
Back-Extraction (Optional but Recommended): Wash the aqueous layer once with fresh EtOAc to remove entrained non-acidic impurities.
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl until pH reaches ~2–3.
-
Observation: The target should precipitate as a white/off-white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 40°C.
Method C: Bisulfite Adduct Purification (The "Aldehyde Sniper")
Best for: Separating the target from non-aldehyde impurities (e.g., over-oxidized acids).
Logic: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate adducts. Impurities lacking an aldehyde (e.g., over-oxidized tri-acids or decarboxylated byproducts) will not form this adduct.
Protocol:
-
Reagent Prep: Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water.
-
Formation: Suspend the crude solid in EtOAc. Add the NaHSO₃ solution (2.0 equivalents relative to aldehyde). Stir vigorously for 1–2 hours.
-
Phase Separation: Separate the layers.
-
Aqueous Layer: Contains the Target (as bisulfite adduct).
-
Organic Layer: Contains non-aldehyde impurities. Discard.
-
-
Regeneration: To the aqueous layer, add DCM or EtOAc . Slowly add 10% Sulfuric Acid or Formaldehyde (sacrificial aldehyde) to reverse the equilibrium.
-
Extraction: The regenerated aldehyde (Target) will extract back into the organic solvent.
-
Drying: Dry organic layer over MgSO₄ and concentrate.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for selecting the correct purification method based on the impurity profile.
Figure 1: Purification Decision Tree. Select the method based on the dominant impurity identified in the diagnostic phase.
Troubleshooting & FAQs
Q1: My yield is low after the NaHCO₃ extraction. Where is my product?
-
Cause: The pH of the acidification step might not be low enough.
-
Fix: The pKa of the acid is likely <4.0. Ensure you acidify to pH 2.0 . Also, check the organic layer you discarded; if the emulsion was bad, you might have lost the aqueous phase.
-
Salt Effect: Saturate the aqueous phase with NaCl (brine) before the final extraction to force the organic molecule out of the water (Salting-out effect).
Q2: I see a new spot on TLC after purification that wasn't there before.
-
Cause: Acetals or Hemiacetals. If you used Methanol (MeOH) during crystallization or workup, the aldehyde likely reacted with the solvent.
-
Fix: Avoid alcohols. Use Acetonitrile (ACN) or EtOAc for workup. If you must use MeOH, ensure no acid catalyst is present.
Q3: Can I use Column Chromatography?
-
Guidance: Yes, but silica gel is slightly acidic.
-
Protocol: Use a gradient of DCM:MeOH (95:5) with 0.1% Acetic Acid . The acetic acid suppresses tailing of the carboxylic acid.
-
Warning: Do not use amines (Triethylamine) in the mobile phase; they will react with the aldehyde.
References
-
Hydrolysis of Terephthalate Esters
- Title: Preparation of Monoalkyl Terephthal
- Source: ResearchGate / Synthetic Communic
- Relevance: Establishes the pKa differentials and extraction protocols for separating mono-esters
-
URL:[Link]
-
Aldehyde Handling & Oxidation
-
Selective Hydrolysis Methodology
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3215734A - Process for purification of terephthalic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. WO2008150487A2 - Synthesis of half esters - Google Patents [patents.google.com]
Validation & Comparative
Structural Validation of 3-Formyl-4-(methoxycarbonyl)benzoic Acid: A Comparative NMR Guide
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: 1H NMR Interpretation, Solvent Selection, and Impurity Profiling
Executive Summary: The Analytical Challenge
In drug discovery, particularly in the synthesis of PARP inhibitors or novel terephthalic acid scaffolds, 3-Formyl-4-(methoxycarbonyl)benzoic acid serves as a critical bifunctional intermediate. Its structural integrity is defined by the coexistence of three distinct carbonyl functionalities: a carboxylic acid, an aldehyde, and a methyl ester.
This guide objectively compares the NMR resolution performance of this molecule against its common synthetic impurities (hydrolysis products and regioisomers) and evaluates the solvent efficacy of DMSO-d6 versus CDCl3. The goal is to provide a self-validating protocol that ensures the material is suitable for downstream coupling reactions.
Core Protocol: Solvent Selection & Sample Preparation[1]
The choice of solvent is not merely about solubility; it dictates the visibility of the labile carboxylic acid proton, which is the primary indicator of the molecule's acid-base purity.
Comparative Analysis: DMSO-d6 vs. CDCl3[2][3]
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Rationale |
| Acid Proton (-COOH) | Sharp/Broad Singlet (13.0–14.0 ppm) | Often Invisible / Very Broad | DMSO forms strong H-bonds with the acid, slowing proton exchange and "locking" the signal. CDCl3 allows rapid exchange, often broadening the peak into the baseline [1]. |
| Solubility | Excellent | Moderate to Poor | The polar carboxylic acid moiety resists dissolution in non-polar chloroform, leading to potential aggregation and line broadening. |
| Water Signal | ~3.33 ppm | ~1.56 ppm | Water in DMSO does not interfere with the critical aromatic or ester regions. |
| Lock Stability | High | High | Both provide stable locks, but DMSO ensures the sample remains in solution during long acquisitions (e.g., 13C or 2D NMR). |
Preparation Workflow
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do not heat above 40°C to avoid ester hydrolysis or aldehyde oxidation.
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.
Spectral Interpretation: The Fingerprint
The structure of 3-Formyl-4-(methoxycarbonyl)benzoic acid is a 1,2,4-trisubstituted benzene. The interpretation relies on identifying the specific coupling pattern of the aromatic protons and the distinct chemical shifts of the three carbonyl-associated groups.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Insight |
| -COOH (Acid) | 13.2 – 13.8 | Broad Singlet | 1H | - | Confirms free acid. Disappears on D2O shake. |
| -CHO (Aldehyde) | 10.2 – 10.4 | Singlet | 1H | - | Diagnostic for formyl group. |
| Ar-H2 | 8.50 – 8.65 | Singlet (d) | 1H | ~1.5 (Meta) | Most deshielded aromatic; sandwiched between -COOH and -CHO. |
| Ar-H6 | 8.20 – 8.35 | Doublet (dd) | 1H | ~8.0 (Ortho) | Ortho to -COOH; couples with H5. |
| Ar-H5 | 7.85 – 8.00 | Doublet | 1H | ~8.0 (Ortho) | Ortho to -COOMe; less deshielded than H2/H6. |
| -OCH3 (Ester) | 3.85 – 3.95 | Singlet | 3H | - | Confirms methyl ester. |
Note on Causality: The H2 proton is significantly downfield (~8.6 ppm) because it is ortho to two electron-withdrawing groups (Acid and Aldehyde). This "deshielding synergy" is the primary marker for the 1,2,4-substitution pattern [2].
Performance vs. Alternatives (Impurity Profiling)
A critical aspect of validating this intermediate is distinguishing it from its synthetic precursors and degradation products. The table below outlines how to use NMR to detect "failure modes" in the synthesis.
Differential Diagnosis Table
| Scenario | Target Molecule | Impurity A: Di-Acid (Hydrolysis) | Impurity B: Di-Ester (Over-reaction) | Impurity C: Precursor (Methyl) |
| Structure | Mono-ester, Mono-acid | Terephthalic acid deriv.[1] | Dimethyl ester | 4-Methyl group (No ester) |
| Key Indicator | Singlet at ~3.9 ppm (3H) | Loss of 3.9 ppm Singlet | Two Singlets at ~3.9 ppm | Singlet at ~2.4–2.6 ppm |
| Acid Signal | Present (~13.5 ppm) | Present (Integrates 2H) | Absent | Present |
| Aldehyde | Present (~10.3 ppm) | Present | Present | Present |
| Conclusion | Pure Product | Hydrolysis Occurred | Workup Incomplete | Oxidation Failed |
Decision Logic & Visualization
The following diagram illustrates the logical flow for confirming the structure and purity of the sample based on the spectral data provided above.
Caption: Logical workflow for structural verification. Green path indicates successful validation; red paths indicate specific synthetic failures.
Detailed Analysis of Coupling Constants
To ensure the regiochemistry is correct (i.e., the formyl group is at position 3 and not position 2), analyze the aromatic region (7.5 – 9.0 ppm).
-
The "Sandwiched" Proton (H2): Look for the most downfield signal (~8.6 ppm). It should appear as a singlet or a finely split doublet (
Hz).-
Why? It has no ortho neighbors. The small splitting comes from meta coupling to H6.
-
Alternative: If you see a large doublet (
Hz) at the most downfield position, your formyl group might be at position 2 (adjacent to a proton), indicating the wrong isomer.
-
-
The Ortho Pair (H5 & H6): Look for two doublets interacting with each other.
-
H6 (~8.3 ppm): Doublet of doublets (major
Hz, minor Hz). -
H5 (~7.9 ppm): Doublet (
Hz).[2] -
Validation: A COSY (Correlation Spectroscopy) experiment will show a strong cross-peak between H5 and H6, but no cross-peak to H2.
-
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link[3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for substituent additivity rules).
-
NIST Mass Spectrometry Data Center.[5] "Benzoic acid, 4-formyl-, methyl ester."[5] NIST Chemistry WebBook. Link (Reference for the base ester shifts).
Sources
- 1. prepchem.com [prepchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Benzoic acid, 4-formyl-, methyl ester [webbook.nist.gov]
Technical Guide: Mass Spectrometry Fragmentation of 3-Formyl-4-(methoxycarbonyl)benzoic Acid
Topic: Mass spectrometry fragmentation patterns of 3-Formyl-4-(methoxycarbonyl)benzoic acid Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 3-Formyl-4-(methoxycarbonyl)benzoic acid (C₁₀H₈O₅, MW 208.17 Da). It compares two primary analytical workflows: Electron Ionization (EI) via GC-MS (requiring derivatization) and Electrospray Ionization (ESI) via LC-MS (direct analysis).
The central challenge in analyzing this molecule lies in distinguishing it from its isomers (e.g., mono-methyl terephthalate derivatives) and characterizing the specific "ortho effect" driven by the interaction between the C3-formyl and C4-methoxycarbonyl groups.
Structural Analysis & Reactivity
Before interpreting spectra, the structural moieties must be mapped to their fragmentation potential:
-
C1-Carboxylic Acid (-COOH): The primary site for ionization in ESI(-) mode (deprotonation). In GC-MS, this requires silylation to prevent peak tailing.
-
C3-Formyl Group (-CHO): Susceptible to
-cleavage (loss of H• or •CHO) and oxidation/reduction.[1] -
C4-Methoxycarbonyl (-COOCH₃): A methyl ester that typically fragments via loss of methoxy (•OCH₃) or methanol (CH₃OH).
-
The Ortho-Effect (Critical): The C3 and C4 substituents are ortho to each other. In the gas phase, this proximity facilitates intramolecular rearrangements—specifically the transfer of hydrogen or nucleophilic attack—that are impossible in meta or para isomers.
Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)
The choice of ionization technique radically alters the observed fragmentation landscape.
Comparison Table: Analytical Approaches
| Feature | Method A: GC-MS (Electron Ionization) | Method B: LC-MS (Electrospray Ionization) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Pre-treatment | Mandatory Derivatization (e.g., BSTFA) to cap the -COOH. | None (Direct infusion or LC separation). |
| Dominant Ion | Fragment Ions (Molecular ion | Molecular Ion |
| Key Mechanism | Radical-induced cleavage & McLafferty-type rearrangements.[1] | Charge-driven loss of neutral molecules (CO₂, H₂O). |
| Structural Insight | High: Fingerprint fragmentation confirms ortho substitution.[1] | Medium: Good for MW confirmation; MS/MS needed for structure.[2] |
Detailed Fragmentation Mechanisms
A. Electron Ionization (EI) Pathways
Note: In a standard GC-MS workflow, the carboxylic acid is usually derivatized to a trimethylsilyl (TMS) ester. However, for mechanistic clarity, we describe the fragmentation of the methyl ester derivative (dimethyl ester analog) or the underivatized form if introduced via direct probe.
The Ortho-Effect Pathway (Diagnostic): Unlike meta or para isomers, the ortho arrangement allows the formyl oxygen to interact with the ester carbonyl. A characteristic pathway involves the loss of methanol (CH₃OH, 32 Da) from the molecular ion, driven by a hydrogen transfer from the formyl group to the methoxy oxygen, followed by cyclization to a stable phthalide-like cation.
Key Fragments (Underivatized, Direct Probe):
-
m/z 208 (
): Molecular ion. -
m/z 177 (
): -cleavage of the ester methoxy group. Formation of a stable acylium ion. -
m/z 176 (
): Diagnostic Ortho Peak. Elimination of neutral methanol via the ortho-effect cyclization. -
m/z 149: Common phthalate-like fragment (often dominant in phthalate derivatives).
-
m/z 133: Subsequent loss of
from the acid moiety.
B. Electrospray Ionization (ESI- Negative Mode) Pathways
In negative mode, the molecule readily deprotonates at the carboxylic acid.
Key Fragments (MS/MS of m/z 207):
-
m/z 207 (
): Precursor ion. -
m/z 163 (
): Decarboxylation. The most facile pathway for aromatic carboxylic acids. The charge remains on the ring/aldehyde. -
m/z 131 (
): Secondary loss of methanol from the decarboxylated ion, driven by the proximity of the remaining formyl and ester groups.
Visualization of Fragmentation Pathways
The following diagrams illustrate the divergent pathways for EI (radical chemistry) and ESI (anion chemistry).
Diagram 1: EI Fragmentation (Ortho-Effect Focus)
Caption: EI fragmentation highlighting the diagnostic loss of methanol (m/z 176) unique to the ortho-isomer.
Diagram 2: ESI(-) MS/MS Pathway
Caption: ESI(-) pathway dominated by decarboxylation, typical of benzoic acid derivatives.
Experimental Protocols
Protocol A: GC-MS with Silylation (Recommended for Isomer Differentiation)
Rationale: The free acid group leads to poor peak shape and thermal instability in GC. Silylation caps the acid, improving volatility.
-
Sample Preparation: Dissolve 1 mg of 3-Formyl-4-(methoxycarbonyl)benzoic acid in 100 µL of anhydrous acetonitrile.
-
Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes. The solution will turn clear.
-
Injection: Inject 1 µL into the GC-MS (Split 1:10).
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 80°C (hold 1 min)
10°C/min 280°C.
-
-
Expected Shift: The molecular ion will shift to m/z 280 (Mono-TMS derivative). Look for the
peak (loss of methyl from TMS) at m/z 265.
Protocol B: Direct Infusion ESI-MS (Recommended for Rapid Screening)
Rationale: Soft ionization preserves the molecular integrity for weight confirmation.
-
Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid (for Positive mode) or 5mM Ammonium Acetate (for Negative mode). Note: Negative mode is preferred for this acidic molecule.
-
Dilution: Prepare a 1 ppm (1 µg/mL) solution.
-
Source Parameters (Negative Mode):
-
Capillary Voltage: -2.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source decarboxylation).
-
Desolvation Temp: 350°C.
-
-
Acquisition: Scan range m/z 50–400.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[3][4][5][6] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for ortho-effect mechanisms).
-
Todua, N. G., & Mikaia, A. I. (2016).[5] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83-94.[5] [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Fu, X., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methylal [webbook.nist.gov]
- 4. Methyl hydrogen phthalate [webbook.nist.gov]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 4-methyl- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 3-Formyl-4-(methoxycarbonyl)benzoic acid and 4-Formylbenzoic acid
This guide provides an in-depth technical comparison of the reactivity of two closely related aromatic aldehydes: 3-Formyl-4-(methoxycarbonyl)benzoic acid and 4-Formylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explain the underlying electronic and steric factors that govern their chemical behavior. By understanding these principles, researchers can make more informed decisions in synthetic planning and reaction optimization.
Introduction: Structural and Electronic Profiles
At first glance, 3-Formyl-4-(methoxycarbonyl)benzoic acid and 4-Formylbenzoic acid share a common scaffold: a benzaldehyde core bearing a carboxylic acid group. However, the additional methoxycarbonyl group and the differing substitution patterns in 3-Formyl-4-(methoxycarbonyl)benzoic acid introduce significant electronic and steric nuances that profoundly impact the reactivity of the formyl group.
4-Formylbenzoic acid , a bifunctional organic compound, possesses both an aldehyde and a carboxylic acid group in a para relationship on the benzene ring.[1] This arrangement allows for the distinct reactivity of each functional group to be harnessed in various synthetic transformations.[1] The aldehyde group is susceptible to nucleophilic attack, oxidation, and reduction, while the carboxylic acid can undergo esterification, amidation, and salt formation.[1]
3-Formyl-4-(methoxycarbonyl)benzoic acid , on the other hand, presents a more complex electronic landscape. The formyl group is flanked by a meta-directing carboxylic acid and a para-directing methoxycarbonyl group. This unique substitution pattern is expected to modulate the electrophilicity of the aldehyde's carbonyl carbon, a key determinant of its reactivity.
Theoretical Reactivity Analysis: The Role of Substituents
The reactivity of the formyl group in benzaldehyde derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. The Hammett equation provides a quantitative framework for understanding these substituent effects.[2]
To predict the relative reactivity of our two target molecules, we can analyze the electronic contributions of their substituents using Hammett constants (σ). These constants are a measure of the electronic-donating or -withdrawing nature of a substituent at a given position on the benzene ring.[3][4] For disubstituted systems, the Hammett constants are often considered to be additive.[2]
| Molecule | Substituent at meta-position | σ_meta | Substituent at para-position | σ_para | Σσ (Predicted) |
| 4-Formylbenzoic acid | - | - | -COOH | +0.45 | +0.45 |
| 3-Formyl-4-(methoxycarbonyl)benzoic acid | -COOH | +0.37 | -COOCH₃ | +0.45 | +0.82 |
Note: Hammett constants are sourced from established literature. The values can vary slightly depending on the reaction and conditions.
Based on this analysis, the sum of the Hammett constants for the substituents in 3-Formyl-4-(methoxycarbonyl)benzoic acid (Σσ ≈ +0.82) is significantly more positive than that for 4-Formylbenzoic acid (Σσ ≈ +0.45) . This suggests that the formyl group in 3-Formyl-4-(methoxycarbonyl)benzoic acid is more electron-deficient and therefore predicted to be more reactive towards nucleophiles.
Comparative Experimental Guide
To empirically validate our theoretical predictions, we propose a series of comparative experiments. The following protocols are designed to be adaptable for both 3-Formyl-4-(methoxycarbonyl)benzoic acid and 4-Formylbenzoic acid, allowing for a direct comparison of their reactivity under identical conditions.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition to a carbonyl group.[5] The rate of this reaction is sensitive to the electrophilicity of the aldehyde.
Hypothesis: 3-Formyl-4-(methoxycarbonyl)benzoic acid will react faster in the Wittig reaction than 4-Formylbenzoic acid due to the greater electron-withdrawing nature of its substituents.
Experimental Workflow: Comparative Wittig Reaction
Sources
Safety Operating Guide
3-Formyl-4-(methoxycarbonyl)benzoic acid proper disposal procedures
Executive Summary: Immediate Action & Safety Profile
Do not dispose of this compound down the drain. 3-Formyl-4-(methoxycarbonyl)benzoic acid (C₁₀H₈O₅) is a poly-functionalized aromatic intermediate containing a carboxylic acid, a methyl ester, and a reactive formyl (aldehyde) group.[1] Its disposal requires strict segregation from strong oxidizers and bases to prevent uncontrolled exothermic reactions or the formation of hazardous peracids.
Immediate Hazard Classification:
-
Primary Hazard: Skin/Eye/Respiratory Irritant (H315, H319, H335).
-
Secondary Hazard: Auto-oxidation potential (Aldehyde group).[1]
-
RCRA Status (USA): Non-listed, but treated as Hazardous Waste (Characteristic: Toxic/Irritant) due to functional group reactivity.
Part 1: Chemical Profile & Risk Assessment
As a Senior Scientist, I emphasize that safe disposal begins with understanding the why behind the protocol. This compound is not a simple inert salt; it is a "push-pull" aromatic system.[1]
| Feature | Chemical Moiety | Disposal Implication |
| Acidity | Free Carboxylic Acid (-COOH) | pH < 4. Incompatible with cyanide/sulfide wastes (releases toxic gas) and strong bases (exothermic neutralization).[1] |
| Reactivity | Formyl Group (-CHO) | Reducing Agent. Susceptible to aerobic oxidation to form peracids or dicarboxylic acids.[1] MUST be segregated from oxidizers (e.g., Nitric acid, Peroxides). |
| Solubility | Methyl Ester (-COOCH₃) | Lipophilic character.[1] Low water solubility suggests it will persist in traps; requires organic solvent waste streams. |
Part 2: Disposal Workflow (Decision Matrix)
The following decision tree dictates the operational flow for disposing of 3-Formyl-4-(methoxycarbonyl)benzoic acid. This workflow is designed to minimize cross-reactivity in waste containers.
Figure 1: Operational decision matrix for segregating waste based on physical state and solvent composition.
Part 3: Detailed Step-by-Step Procedures
Scenario A: Disposal of Solid Substance (Powder/Crystals)
Applicability: Expired reagents, spill cleanup residues, or reaction precipitates.
-
PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Scientific Rationale: HDPE is resistant to weak organic acids and prevents leaching.
-
-
Secondary Containment: If bagging, place the sealed bag into a secondary solid waste drum designated for "Solid Organic Hazardous Waste."
-
Labeling: Apply a hazardous waste label.
Scenario B: Disposal of Solutions (Reaction Mixtures)
Applicability: Mother liquors or dissolved samples.[1]
-
Solvent Identification: Determine the primary solvent.
-
If dissolved in Dichloromethane (DCM) or Chloroform
Halogenated Waste . -
If dissolved in Methanol, Ethyl Acetate, or DMSO
Non-Halogenated Waste .
-
-
Compatibility Check:
-
CRITICAL: Ensure the waste container does NOT contain oxidizing agents (e.g., Chromic acid, Nitric acid) or strong bases (Sodium Hydroxide waste).
-
Mechanism:[1][3][4][5] The aldehyde group at position 3 can undergo aerobic oxidation. In the presence of strong oxidizers, this generates heat and pressure.
-
-
Transfer: Pour slowly into the appropriate carboy using a funnel to prevent splashing.
-
Rinsing: Rinse the original vessel with a minimal amount of compatible solvent and add the rinsate to the waste container.
Scenario C: Spill Management (Immediate Response)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Neutralize (Optional but Recommended): Cover the spill with a specialized acid-neutralizing spill kit (typically containing sodium carbonate or calcium carbonate).
-
Observation: Wait for effervescence (bubbling) to cease. This indicates the carboxylic acid has been neutralized to a salt.
-
-
Collect: Sweep the neutralized powder into a dustpan.
-
Disposal: Treat the swept material as Solid Hazardous Waste (Scenario A). Do not throw in the regular trash.
Part 4: Scientific Rationale & Self-Validating Systems
To ensure your disposal method is working, apply these self-validation checks:
-
The "Fizz" Check (Validation of Acidity):
-
If you are unsure if a waste stream is compatible, take a 1 mL aliquot of your liquid waste. Add a pinch of Sodium Bicarbonate.
-
Result: If it fizzes vigorously, the solution is highly acidic. Action: Ensure the receiving waste carboy is vented or rated for acidic waste to prevent pressure buildup.
-
-
The Peroxide Strip Test (Validation of Stability):
-
Aldehydes can autoxidize.[6] If the bottle is old (>1 year), test the solution with a peroxide test strip before adding it to a large organic waste drum.
-
Result: If positive, treat with a reducing agent (e.g., sodium bisulfite) before disposal to prevent creating shock-sensitive crystals in the waste stream.
-
Part 5: Regulatory Compliance (USA/Global)
-
EPA Waste Code: This specific compound is not P- or U-listed.[1] However, it must be characterized by the generator (you).
-
D002 (Corrosivity): Applicable if the pH of an aqueous solution is < 2.
-
D001 (Ignitability): Applicable if dissolved in flammable solvents (Flash point < 60°C).
-
-
Destruction Method: The ultimate fate of this molecule should be High-Temperature Incineration .[1] This ensures the complete breakdown of the aromatic ring and ester linkages into CO₂ and H₂O.
References
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic Acid Derivatives.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[2][Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
